molecular formula C12H10FNO2 B6366937 5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol CAS No. 1261919-97-4

5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol

Cat. No.: B6366937
CAS No.: 1261919-97-4
M. Wt: 219.21 g/mol
InChI Key: RJOWQNCOQZRKPI-UHFFFAOYSA-N
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Description

5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol is a chemical compound with the molecular formula C12H10FNO2 It is a derivative of pyridine, featuring a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a pyridin-3-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the fluorination of a suitable precursor, such as 3-bromo-2-nitropyridine, using reagents like Bu4N+F− in DMF at room temperature

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group in the precursor can be reduced to an amine group.

    Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium fluoride (KF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pyridin-3-one derivatives, while reduction of the nitro group can produce aminopyridine derivatives.

Scientific Research Applications

5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The hydroxyl group on the pyridine ring can form hydrogen bonds with target molecules, enhancing its specificity and potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and methoxy groups enhances its stability and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(2-fluoro-3-methoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-11-4-2-3-10(12(11)13)8-5-9(15)7-14-6-8/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOWQNCOQZRKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682798
Record name 5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261919-97-4
Record name 5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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